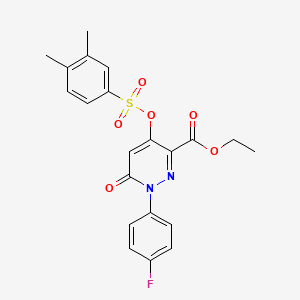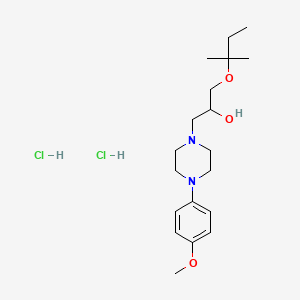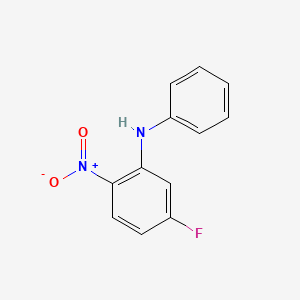
5-Fluoro-2-nitro-N-phenylaniline
Overview
Description
5-Fluoro-2-nitro-N-phenylaniline, also known as 5-F2NP, is a synthetic organic compound belonging to the class of anilines. It is used in a variety of applications due to its unique chemical properties, including its reactivity and its ability to act as a catalyst. 5-F2NP is a versatile compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Preparation of Nitrobenzonitrile and Derivatives
- Wilshire (1967) explored the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene. This compound, closely related to 5-Fluoro-2-nitro-N-phenylaniline, reacts with amines, amino acids, and NH-heteroaromatic compounds, proving essential for synthesizing various derivatives (Wilshire, 1967).
Building Blocks for Heterocyclic Synthesis
- Křupková et al. (2013) identified 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for synthesizing various heterocyclic scaffolds. It serves as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles, highlighting the importance of fluoro-nitro compounds in drug discovery (Křupková et al., 2013).
Covalent Complex Formation in Enzyme Reactions
- Santi and McHenry (1972) discussed the formation of a covalent complex between 5-Fluoro-2'-deoxyuridylate and thymidylate synthetase. The complexation and subsequent reactions underscore the relevance of fluorinated compounds in biochemical pathways and drug interactions (Santi & McHenry, 1972).
Synthesis of Fluorophenothiazines
- Sharma et al. (1999) reported the synthesis of fluorophenothiazines, including 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines. These compounds are synthesized through a process involving fluoro-nitro compounds, demonstrating their utility in creating complex organic structures (Sharma et al., 1999).
Structural Analysis and Non-Linear Optical Properties
- Yanes et al. (1997) examined N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a compound structurally related to this compound. Their study focused on its molecular structure and non-linear optical properties, suggesting the potential of fluoro-nitro compounds in advanced material science (Yanes et al., 1997).
properties
IUPAC Name |
5-fluoro-2-nitro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLYOAKLGQZIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
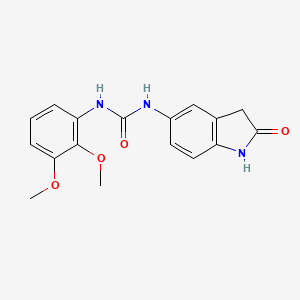

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)
![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)
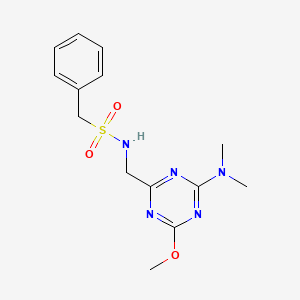
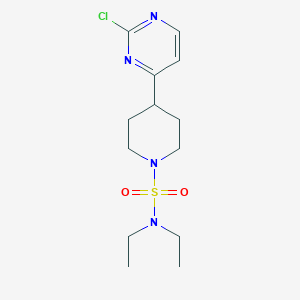
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)
